1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been studied for their diverse physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of physiological and pharmacological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Given the reported physiological and pharmacological activities of pyrazole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Biological Activity
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to act as an inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways.
Key Mechanisms Include:
- Inhibition of Phosphodiesterases (PDEs): The compound exhibits inhibitory effects on specific PDEs, particularly PDE10, which is implicated in neurological and psychiatric disorders. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), promoting vasodilation and neuroprotection .
- Anti-inflammatory Activity: Research indicates that derivatives of this compound can inhibit human platelet aggregation and reduce reactive oxygen species (ROS) production, suggesting potential applications in treating inflammatory conditions .
Biological Activity Data
The following table summarizes the biological activities and potency of this compound and its derivatives:
Case Study 1: Anti-inflammatory Effects
A study conducted on various imidazo[1,2-b]pyrazole derivatives demonstrated that compounds with cyclopropylmethyl substitutions exhibited significant anti-inflammatory properties. These compounds inhibited neutrophil chemotaxis and angiogenesis, indicating their potential as therapeutic agents for inflammatory diseases.
Case Study 2: Neurological Applications
Another investigation focused on the effects of this compound on neurological disorders. It was found that the compound could enhance cognitive functions in animal models by modulating cAMP levels through PDE inhibition. This suggests a promising avenue for treating conditions such as Alzheimer's disease and schizophrenia .
Research Findings
Recent studies have highlighted the compound's multitarget activity, suggesting its potential as a lead compound for developing new therapeutics. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the imidazo-pyrazole scaffold can significantly influence biological activity.
Noteworthy Findings Include:
Properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(15)8-5-11-13-4-3-12(9(8)13)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDNCWMSWQBCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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